2-甲基-2-(四氢吡喃-4-基)-丙酸

货号 B2847143

CAS 编号:

861444-92-0

分子量: 172.224

InChI 键: WSSGLIOHZIVSFE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

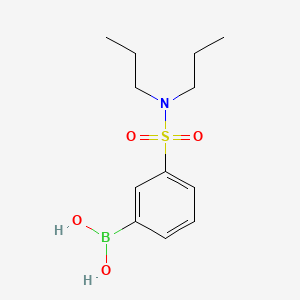

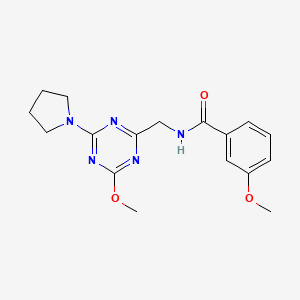

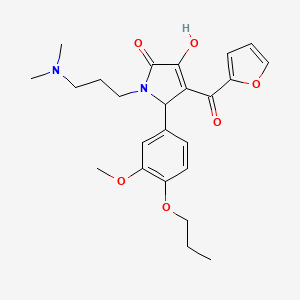

“2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid” is a chemical compound that is related to the class of organic compounds known as tetrahydropyrans . Tetrahydropyrans are compounds containing a saturated six-membered ring with five carbon atoms and one oxygen atom .

Synthesis Analysis

The synthesis of compounds similar to “2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid” has been reported in the literature. For instance, the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one has been described . The process involves the cyclization of 3-hydroxy acids with an acidic catalyst such as boron trifluoride diethyl etherate or iodine .Molecular Structure Analysis

The molecular formula of “2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid” is C9H18O2 . It is related to tetrahydropyran, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .Chemical Reactions Analysis

Tetrahydropyrans, such as “2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid”, are commonly used as protecting groups in organic synthesis . They can be derived from the reaction of alcohols and 3,4-dihydropyran . These ethers are resilient to a variety of reactions .科学研究应用

有机合成中间体:

- 它是各种化合物合成的中间体。例如,它用于生产 4-羟基-2-丁炔酸甲酯,这是一种在有机合成中具有潜在应用的化合物(Earl & Townsend, 2003)。

- 它参与四氢苯并[b]吡喃衍生物的合成,展示了它在复杂有机分子创造中的作用(Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007)。

分子结构和反应的研究:

- 对类似于 2-甲基-2-(四氢吡喃-4-基)-丙酸的化合物(如 2-(4-异丙基-2-甲基-2-乙基四氢-2H-吡喃-4-基)乙胺)的研究有助于理解四氢吡喃衍生物的反应和结构(Arutyunyan 等人,2017)。

- 对类似化合物的氢键研究增强了我们对化学相互作用和分子稳定性的理解(Dobbin 等人,1993)。

新型合成方法的开发:

- 研究还集中于使用 2-甲基-2-(四氢吡喃-4-基)-丙酸的衍生物开发新的合成方法。这包括聚酮螺环酮的非迭代不对称合成,展示了该化合物在复杂有机合成中的用途(Meilert, Pettit, & Vogel, 2004)。

杂环衍生物的合成:

- 该化合物用于合成广泛的杂环衍生物,有助于开发新的药物和工业化学品(Han 等人,1992)。

在药物中固体形式选择的应用:

- 它在药物化合物的固体形式选择中发挥作用,如涉及两性离子药物化合物的研究(Kojima 等人,2008)。

属性

IUPAC Name |

2-methyl-2-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,8(10)11)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSGLIOHZIVSFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCOCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid | |

Synthesis routes and methods

Procedure details

A solution of 0.795 g of 2-methyl-2-(tetrahydro-pyran-4-yl)-propionic acid ethyl ester in 3 ml of ethanol is admixed with 3 ml of a 40% aqueous potassium hydroxide solution and then heated to reflux. After 4 hours, the reaction mixture is cooled to room temperature and the ethanol removed in vacuo. The remaining aqueous solution is acidified (pH 2-3) with 4M HCl and then extracted with tert-butyl methyl ether (2×). The combined organic layers are washed with water and brine, dried over sodium sulphate and concentrated by evaporation to provide the crude title compound as a yellow solid. Rf=0.10 (1:3 EtOAc-heptane).

Quantity

0.795 g

Type

reactant

Reaction Step One

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethylphenyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2847070.png)

![2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2847072.png)

![5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2847074.png)

![1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2847077.png)